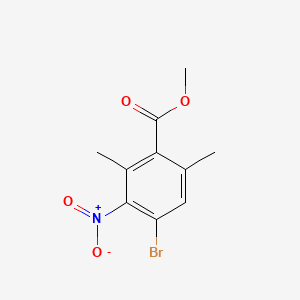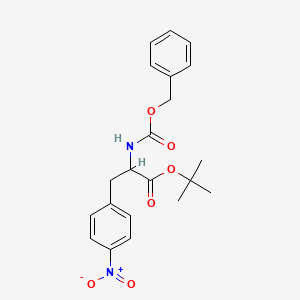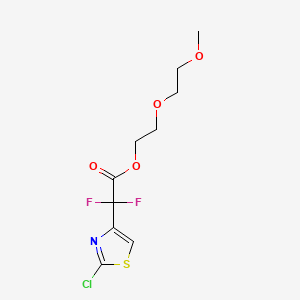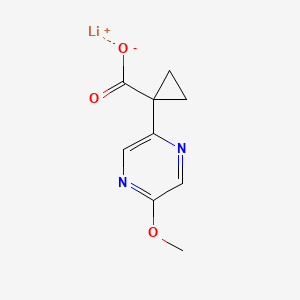
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: is a chemical compound with the molecular formula C9H9LiN2O3 and a molecular weight of 200.12 g/mol . This compound features a lithium ion coordinated to a cyclopropane carboxylate group, which is further substituted with a methoxypyrazinyl moiety.
準備方法
The synthesis of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor.
Introduction of the carboxylate group: The cyclopropane ring is then functionalized with a carboxylate group through a carboxylation reaction.
Attachment of the methoxypyrazinyl group: The final step involves the coupling of the methoxypyrazinyl group to the cyclopropane carboxylate via a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反応の分析
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The methoxypyrazinyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Lithium(1+) 1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate: can be compared with other similar compounds, such as:
- Lithium(1+) 1-(5-trifluoromethylpyridin-2-yl)cyclopropane-1-carboxylate : This compound features a trifluoromethyl group instead of a methoxy group, which can lead to different chemical and biological properties.
- Lithium(1+) 1-(5-chloropyrazin-2-yl)cyclopropane-1-carboxylate : The presence of a chloro group instead of a methoxy group can affect the compound’s reactivity and interactions.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C9H9LiN2O3 |
|---|---|
分子量 |
200.1 g/mol |
IUPAC名 |
lithium;1-(5-methoxypyrazin-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H10N2O3.Li/c1-14-7-5-10-6(4-11-7)9(2-3-9)8(12)13;/h4-5H,2-3H2,1H3,(H,12,13);/q;+1/p-1 |
InChIキー |
WUAXDWMENRLYMC-UHFFFAOYSA-M |
正規SMILES |
[Li+].COC1=NC=C(N=C1)C2(CC2)C(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


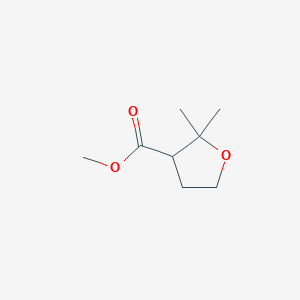
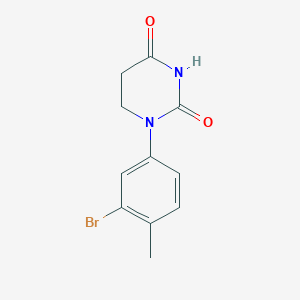

![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-imidazole](/img/structure/B13491026.png)


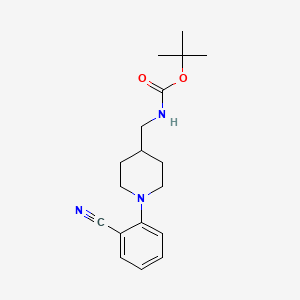
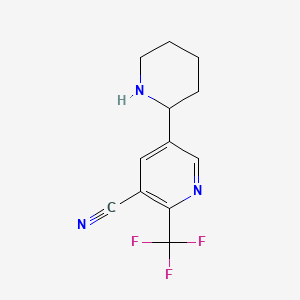
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13491073.png)
![(3S)-3-(4-tert-butylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13491077.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B13491081.png)
